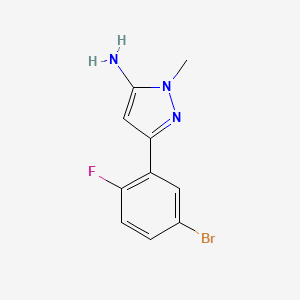
3-(5-Bromo-2-fluorophenyl)-1-methyl-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-fluorophenyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 2nd position on the phenyl ring, along with a methyl group attached to the pyrazole ring. The unique structure of this compound makes it a valuable intermediate in medicinal chemistry and other scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination to introduce a bromine atom at the 5th position.
Nitration and Reduction: The brominated product is then nitrated to introduce a nitro group, which is subsequently reduced to an amine group.
Cyclization: The resulting compound undergoes cyclization with hydrazine to form the pyrazole ring.
Methylation: Finally, the pyrazole ring is methylated to obtain the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2-fluorophenyl)-1-methyl-1h-pyrazol-5-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Chemical Research: It is employed in the development of new chemical reactions and methodologies.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to certain enzymes or receptors. This can lead to the modulation of biological pathways, making it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Bromo-2-fluorophenyl)propionic acid
- (5-Bromo-2-fluorophenyl)(2-cyclopropylphenyl)methanol
- (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
Uniqueness
Compared to similar compounds, 3-(5-Bromo-2-fluorophenyl)-1-methyl-1h-pyrazol-5-amine stands out due to its unique pyrazole ring structure and the specific positioning of the bromine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C10H9BrFN3 |
|---|---|
Molekulargewicht |
270.10 g/mol |
IUPAC-Name |
5-(5-bromo-2-fluorophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9BrFN3/c1-15-10(13)5-9(14-15)7-4-6(11)2-3-8(7)12/h2-5H,13H2,1H3 |
InChI-Schlüssel |
RQFYKJVBZALIFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




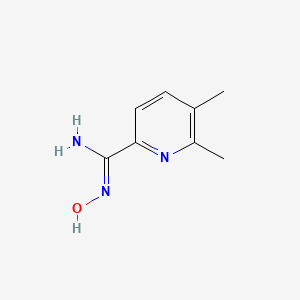
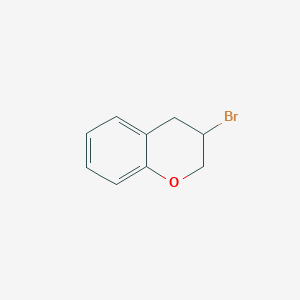
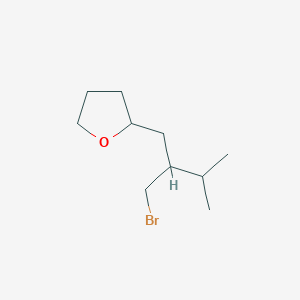
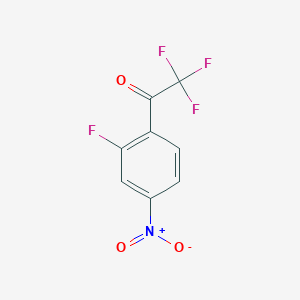
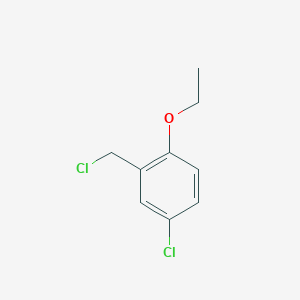
![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)

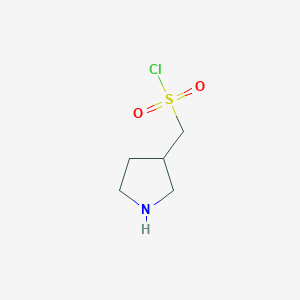
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)


![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)
